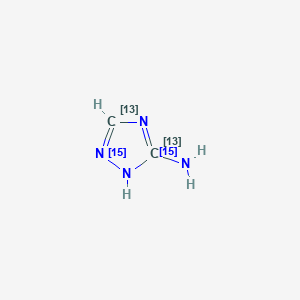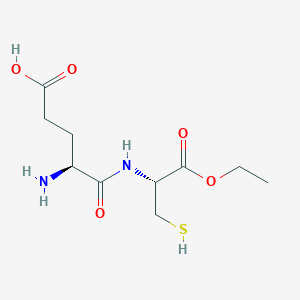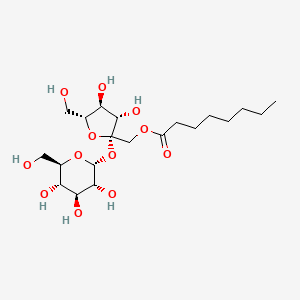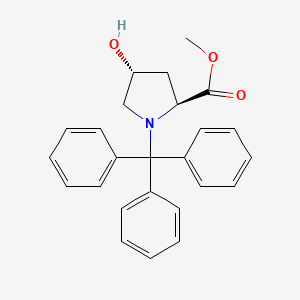
6-Amino-2,5-dimethylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2,5-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H10N3 This compound is characterized by a pyridine ring substituted with amino, methyl, and nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,5-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactionsFor instance, starting from 2,5-dimethylpyridine, the nitrile group can be introduced via a cyanation reaction, and the amino group can be added through an amination process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2,5-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
6-Amino-2,5-dimethylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It finds applications in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-2,5-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,6-dimethylpyridine-3-carbonitrile
- 2-Amino-5-methylpyridine-3-carbonitrile
- 2,5-Dimethylpyridine-3-carbonitrile
Uniqueness
6-Amino-2,5-dimethylpyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
6-amino-2,5-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-3-7(4-9)6(2)11-8(5)10/h3H,1-2H3,(H2,10,11) |
Clave InChI |
IEJOAGKHXVKODZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)






![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)



